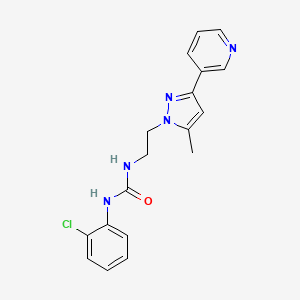

1-(2-chlorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

This compound features a urea core linked to a 2-chlorophenyl group and an ethyl chain terminating in a pyrazole ring substituted with a methyl group and a pyridin-3-yl moiety.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c1-13-11-17(14-5-4-8-20-12-14)23-24(13)10-9-21-18(25)22-16-7-3-2-6-15(16)19/h2-8,11-12H,9-10H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETOSFKWRMEDJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NC2=CC=CC=C2Cl)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with an appropriate 1,3-diketone under acidic or basic conditions.

Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can modify the functional groups, such as reducing nitro groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide or other polar aprotic solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-chlorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new chemical probes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of Key Compounds

Key Findings:

Core Structure Variations: The target compound and MK13 share a urea backbone, whereas I 59 employs a quinazolinone core. Urea derivatives are often explored for kinase inhibition or receptor modulation due to their hydrogen-bonding capacity , while quinazolinones are associated with DNA-intercalating or enzyme-inhibiting properties .

Substituent Effects: Aromatic Groups: The target’s 2-chlorophenyl group is electron-withdrawing, contrasting with MK13’s electron-donating 3,5-dimethoxyphenyl. Chlorine may enhance metabolic stability compared to methoxy groups, which are prone to demethylation . I 59’s purine and morpholinyl groups suggest nucleoside mimicry or solubility modulation .

Synthetic Approaches :

- MK13’s synthesis via AcOH reflux highlights a straightforward route for urea formation, whereas I 59’s preparation involves multi-step coupling of complex precursors. The target compound’s synthesis likely requires specialized coupling reagents for its pyridinyl-pyrazole-ethyl linkage.

Implications of Functional Group Variations

However, excessive lipophilicity may reduce aqueous solubility.

Target Selectivity :

- The pyridinyl group in the target could engage in unique interactions with kinase ATP-binding pockets, distinguishing it from MK13’s dimethoxyphenyl system, which may target serotonin receptors .

Stability and Metabolism :

- Chlorine’s resistance to oxidative metabolism may extend the target’s half-life relative to MK13’s methoxy groups. I 59’s morpholinyl group likely improves solubility but may introduce metabolic liabilities .

Biological Activity

The compound 1-(2-chlorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 273.76 g/mol. Its structure includes a chlorophenyl group and a pyridinyl-pyrazole moiety, which are pivotal in determining its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation. In vitro assays demonstrated that certain pyrazole derivatives exhibited IC50 values against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, indicating their potential as anticancer agents .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. A study reported that various pyrazole derivatives demonstrated considerable inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses. The selectivity index for COX-2 over COX-1 was notably high, suggesting lower gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of COX Enzymes : The compound selectively inhibits COX-2, leading to decreased production of pro-inflammatory prostaglandins.

- Cell Cycle Arrest : Research indicates that pyrazole derivatives can induce cell cycle arrest at the G2/M phase in cancer cells, promoting apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

- Targeting Signaling Pathways : Docking studies suggest that the compound may interact with key receptors such as the Epidermal Growth Factor Receptor (EGFR), influencing downstream signaling pathways associated with cell growth and survival .

In Vitro Studies

In vitro studies have shown that this compound effectively reduces inflammation markers in cultured cells. For example:

- Cell Line : HepG2

- IC50 : 54.25%

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | HepG2 | 54.25 |

| 2 | HeLa | 38.44 |

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects of pyrazole derivatives. The results indicated significant edema reduction compared to control groups treated with standard anti-inflammatory medications.

| Study Type | Treatment Group | Edema Reduction (%) |

|---|---|---|

| In Vivo | Compound A | 78.9 |

| In Vivo | Celecoxib | 82.8 |

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole Formation | K₂CO₃, DMF, 90°C, 12h | 65–75 | |

| Urea Coupling | Et₃N, CH₂Cl₂, RT, 6h | 70–80 |

Basic: How can structural characterization be optimized for this urea-pyrazole hybrid?

Answer:

Use multi-technique validation:

- X-ray Crystallography : Resolve π-π stacking between pyridinyl and chlorophenyl groups (see similar urea derivatives in and ) .

- NMR/FTIR : Confirm urea NH stretches (~3300 cm⁻¹) and pyrazole C=N bonds (~1600 cm⁻¹). Discrepancies in NH proton shifts (e.g., 7.8–8.2 ppm) may indicate hydrogen bonding .

Advanced: How can computational modeling assist in predicting reactivity or binding interactions for this compound?

Answer:

Employ quantum chemical calculations (e.g., DFT) and reaction path searches (as in ’s ICReDD approach) to:

Q. Table 2: Computational Parameters

| Method | Software | Basis Set | Application |

|---|---|---|---|

| DFT | Gaussian 16 | B3LYP/6-31G* | Reactivity Prediction |

| Docking | AutoDock Vina | — | Binding Affinity Analysis |

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Use statistical Design of Experiments (DoE) principles () to identify confounding variables:

- Factor Screening : Test variables like solvent purity (e.g., DMF vs. DMSO) or pH in bioassays .

- Response Surface Methodology (RSM) : Optimize IC₅₀ measurements under controlled conditions .

Basic: What analytical techniques are critical for purity assessment?

Answer:

- HPLC-PDA : Monitor pyrazole and urea degradation products (retention time: 8–12 min, λ = 254 nm).

- Elemental Analysis : Validate C, H, N, Cl content (±0.3% deviation) .

Advanced: How to optimize reaction conditions for scale-up without compromising yield?

Answer:

Apply membrane separation technologies () for byproduct removal and process control algorithms (e.g., PID controllers) to maintain temperature/pH stability during urea coupling .

Basic: What are hypothesized biological targets based on structural analogs?

Answer:

- Kinase Inhibition : Pyridinyl-pyrazole motifs () suggest ATP-binding site interactions .

- Antimicrobial Activity : Chlorophenyl-urea derivatives () often target membrane proteins .

Advanced: How to address solubility challenges in in vitro assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.